molecular formula C22H35N3O4 B562298 tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 874899-05-5

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B562298
CAS No.: 874899-05-5
M. Wt: 405.539
InChI Key: SSUKLQVQNUGIBO-ZVAWYAOSSA-N
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Description

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound has a molecular formula of C22H35N3O4 and a molecular weight of 405.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves the following steps:

    Protection of the Amino Group: The amino group of L-valine is protected using a tert-butoxycarbonyl (Boc) group.

    Coupling Reaction: The Boc-protected L-valine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of Anilide: The resulting dipeptide is then reacted with aniline to form this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: L-valinyl-L-leucinyl Anilide

    Hydrolysis: L-valine, L-leucine, aniline

    Substitution: Substituted anilides

Scientific Research Applications

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its role as a peptide intermediate. The compound can be incorporated into larger peptide chains, where it contributes to the overall structure and function of the peptide. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of complex peptide structures .

Comparison with Similar Compounds

  • N-Boc-L-valinyl-L-alaninyl Anilide
  • N-Boc-L-valinyl-L-isoleucinyl Anilide
  • N-Boc-L-valinyl-L-phenylalaninyl Anilide

Comparison: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to the presence of the L-leucine residue, which imparts specific steric and hydrophobic properties to the compound. Compared to similar compounds with different amino acid residues, this compound may exhibit distinct reactivity and biological activity. For example, the presence of L-leucine can influence the compound’s interaction with enzymes and receptors, potentially leading to different biological outcomes .

Biological Activity

Chemical Identity
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, with the CAS number 874899-05-5, is a synthetic compound primarily used in peptide synthesis and drug development. Its molecular formula is C22H35N3O4, and it has a molecular weight of 405.53 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential in peptide synthesis to prevent unwanted reactions at the amino group.

The biological activity of this compound is largely attributed to its role as a peptide intermediate. The Boc protecting group allows for controlled reactions during peptide synthesis, enabling the formation of complex peptide structures that can exhibit specific biological activities. Upon deprotection, the free amino group can participate in further reactions, enhancing its utility in drug development and biological research.

Applications in Research

The compound has several significant applications in scientific research:

  • Peptide Synthesis : Used as an intermediate for creating peptides and peptidomimetics.
  • Proteomics Research : Important for studying protein-protein interactions and enzyme-substrate interactions.
  • Drug Development : Serves as a building block for developing peptide-based therapeutics.
  • Biological Studies : Investigated for its structure-activity relationships and biological functions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : Research has shown that compounds similar to this carbamate can be effective in targeting cancer cells by acting through specific pathways that inhibit tumor growth. For instance, studies focusing on peptide-drug conjugates have demonstrated enhanced cytotoxicity against various cancer cell lines when using such modified amino acids as linkers .
  • Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies involving proteases have indicated that modifications at the amino acid level can significantly enhance binding affinity and specificity.
  • Therapeutic Applications : The compound's structure allows it to be incorporated into larger therapeutic frameworks, making it a candidate for developing drugs aimed at various diseases, including neurodegenerative disorders where peptide signaling plays a crucial role .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityEffective against cancer cells via targeted pathways
Enzyme InhibitionInhibits specific metabolic enzymes
Therapeutic PotentialUsed in drug development for various diseases

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKLQVQNUGIBO-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676232
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874899-05-5
Record name N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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